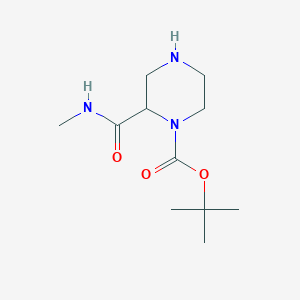

Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate

CAS No.: 1259014-01-1

Cat. No.: VC2706437

Molecular Formula: C11H21N3O3

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1259014-01-1 |

|---|---|

| Molecular Formula | C11H21N3O3 |

| Molecular Weight | 243.3 g/mol |

| IUPAC Name | tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15) |

| Standard InChI Key | PRNNQLMMKGNVKQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)NC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)NC |

Introduction

Physical and Chemical Properties

Structural Characteristics

Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate contains three key functional groups that define its chemical behavior:

-

A piperazine heterocyclic ring forming the central scaffold

-

A tert-butyloxycarbonyl (Boc) group attached to one nitrogen atom in the piperazine ring

-

A methylcarbamoyl group at the 2-position of the piperazine ring

The precise molecular arrangement is represented by the SMILES notation: CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)NC . The InChI identifier further characterizes its structure: InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 .

Molecular Properties

Table 1: Physicochemical Properties of tert-butyl (2S)-2-(methylcarbamoyl)piperazine-1-carboxylate

Synthesis and Production Methods

Synthetic Approaches

Structural Analogs and Related Compounds

Comparative Analysis of Structural Analogs

Several structural analogs of tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate have been documented, each with distinctive modifications to the core structure:

Table 2: Comparison of tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate with Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| tert-butyl (2S)-2-(methylcarbamoyl)piperazine-1-carboxylate | C11H21N3O3 | 243.30 | Reference compound |

| (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate | C11H22N2O3 | 230.30 | Methoxymethyl instead of methylcarbamoyl |

| tert-Butyl (R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate | C12H23N3O3 | 257.33 | Dimethylcarbamoyl instead of methylcarbamoyl, (R) configuration |

| tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate | C10H20N2O3 | 216.28 | Hydroxymethyl instead of methylcarbamoyl |

Structure-Activity Relationships

The relationship between structural modifications and biological activity in this series of compounds likely centers on:

-

The nature of the 2-position substituent, which significantly affects molecular recognition and binding

-

Stereochemistry at the 2-position, with (S) and (R) enantiomers potentially exhibiting different biological profiles

-

The presence of the Boc group, which serves as both a protecting group in synthesis and a modulator of lipophilicity

-

Hydrogen bonding capacity, which varies among the analogs and influences target interactions

The methylcarbamoyl group in the target compound introduces both hydrogen bond donor and acceptor capabilities that are absent in some of the analogs, potentially conferring unique binding properties.

Biological Activity and Applications

Pharmaceutical Applications

Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate has potential applications in pharmaceutical development:

-

As a synthetic intermediate in the preparation of more complex drug candidates

-

As a building block for the creation of peptidomimetics and constrained peptide analogs

-

In the development of central nervous system (CNS) active compounds, leveraging the piperazine scaffold's established role in CNS-active drugs

-

As a precursor for compounds with potential antimicrobial or anticancer properties

The Boc protecting group, while typically removed in final drug substances, makes this compound particularly valuable as a versatile synthetic intermediate that can be further elaborated into diverse structural classes.

Research Applications and Future Directions

Current Research Applications

Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate serves several purposes in current research:

-

As a protected synthon in medicinal chemistry programs

-

For structure-activity relationship (SAR) studies of piperazine-containing compounds

-

As a model compound for investigating stereoselective synthesis methods

-

In the development of new pharmaceutical entities targeting various biological pathways

Future Research Directions

Future research involving tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate may focus on:

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of its potential as a building block for targeted drug delivery systems

-

Investigation of structure-activity relationships in expanded libraries of analogs

-

Application in the synthesis of peptidomimetics and novel therapeutic agents

As pharmaceutical research continues to advance, compounds like tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate will likely play increasingly important roles in addressing unmet medical needs through innovative drug design and development strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume